molecular formula C13H16N4O B2438921 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 1856098-44-6

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2438921
CAS RN: 1856098-44-6
M. Wt: 244.298
InChI Key: IRECZFOQBLMCLY-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C13H16N4O. It is also known as AM-251 and belongs to the class of compounds known as cannabinoids. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It acts as a selective antagonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation, pain sensation, and mood modulation. The compound has been shown to have potential therapeutic applications in obesity, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide acts as a selective antagonist of the cannabinoid receptor CB1. CB1 receptors are primarily located in the brain and are involved in various physiological processes such as appetite regulation, pain sensation, and mood modulation. Antagonism of CB1 receptors by 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide leads to a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. The compound also improves glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. The compound is highly selective for the CB1 receptor, which makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, the compound has poor solubility in water, which makes it difficult to administer in vivo. In addition, the compound has a short half-life, which limits its use in long-term studies.

Future Directions

There are several future directions for the study of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide. One potential direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, diabetes, and neurodegenerative diseases. Another direction is the investigation of the potential therapeutic applications of CB1 receptor antagonists in other diseases such as cancer and inflammatory diseases. Finally, the development of novel methods for the administration of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide in vivo could improve its use in long-term studies.

Synthesis Methods

The synthesis of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid hydrazide. This compound is further reacted with acetic anhydride and ammonium acetate to form 3-acetamido-1-ethyl-1-phenyl-1H-pyrazole-5-carboxamide. Finally, the compound is treated with hydrochloric acid to obtain 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide.

properties

IUPAC Name

5-amino-2-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-17-11(8-12(14)16-17)13(18)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRECZFOQBLMCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide

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